N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride
Overview
Description
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is a chemical compound characterized by its trifluoromethyl group and butylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with butylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of materials with enhanced properties, such as increased resistance to degradation and improved thermal stability.
Mechanism of Action
The mechanism by which N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride exerts its effects involves its interaction with molecular targets. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-amino-4-(trifluoromethyl)phenyl]-N-ethylamine hydrochloride
N-[2-amino-4-(trifluoromethyl)phenyl]-N-propylamine hydrochloride
N-[2-amino-4-(trifluoromethyl)phenyl]-N-pentylamine hydrochloride
Uniqueness: N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is unique due to its specific butylamine group, which influences its chemical and biological properties. This compound offers a balance between reactivity and stability, making it suitable for various applications.
Properties
IUPAC Name |
1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2.ClH/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14;/h4-5,7,16H,2-3,6,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMSLOWXGOLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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